molecular formula C12H14ClN3O B1379635 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride CAS No. 82362-87-6

2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride

Cat. No.: B1379635
CAS No.: 82362-87-6
M. Wt: 251.71 g/mol
InChI Key: PIJGQIQHTZDJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms in six-membered ring systems. The official International Union of Pure and Applied Chemistry name for this compound is this compound, which accurately reflects the substitution pattern and protonation state of the molecule. This nomenclature system provides precise identification of the pyridazinone core structure, the phenyl substituent at position 6, the aminoethyl side chain at position 2, and the hydrochloride salt formation.

The Chemical Abstracts Service registry number assigned to this compound is 1609399-79-2, providing a unique numerical identifier within the comprehensive Chemical Abstracts Service database system. This registry number serves as an unambiguous reference point for the compound across various chemical databases and literature sources. The Chemical Abstracts Service registration ensures standardized identification regardless of nomenclature variations that may appear in different scientific contexts or geographical regions.

The compound's International Chemical Identifier representation provides additional structural verification through its systematic encoding. The International Chemical Identifier string 1S/C12H13N3O.ClH/c13-8-9-15-12(16)7-6-11(14-15)10-4-2-1-3-5-10;/h1-7H,8-9,13H2;1H accurately describes the molecular connectivity and hydrogen distribution. The corresponding International Chemical Identifier Key PIJGQIQHTZDJTM-UHFFFAOYSA-N provides a condensed hash representation that facilitates database searches and compound identification across multiple platforms.

Molecular Formula and Stereochemical Considerations

The molecular formula of this compound can be represented in two complementary formats that emphasize different aspects of its chemical composition. The primary representation C12H13N3O·ClH explicitly shows the separation between the organic base and the hydrochloric acid component, highlighting the salt formation nature of the compound. An alternative representation C12H14ClN3O presents the formula as a unified molecular entity, reflecting the overall atomic composition without distinguishing the ionic components.

The molecular weight calculations based on these formulations yield values of 251.72 grams per mole and 251.71 grams per mole respectively, demonstrating consistency across different database sources. This slight variation in reported values reflects different rounding conventions and measurement precision levels employed by various chemical suppliers and databases. The compound contains twelve carbon atoms forming the pyridazinone ring system and phenyl substituent, fourteen hydrogen atoms distributed across the organic framework and the hydrochloride component, three nitrogen atoms including the pyridazinone ring nitrogens and the primary amine functionality, one oxygen atom in the lactam carbonyl group, and one chloride ion from the hydrochloride salt formation.

Stereochemical analysis reveals that the compound lacks defined chiral centers, resulting in a single stereoisomeric form. The pyridazinone ring system adopts a planar configuration typical of aromatic heterocycles, while the phenyl substituent maintains coplanarity with the pyridazinone ring through conjugative interactions. The aminoethyl side chain exhibits conformational flexibility, allowing rotation around the carbon-carbon and carbon-nitrogen bonds. The hydrochloride salt formation involves protonation of the primary amine group, creating a positively charged ammonium center that forms an ionic interaction with the chloride counterion.

Comparative Analysis of Pyridazinone Derivatives in Structural Databases

Structural database analysis reveals that this compound belongs to an extensive family of pyridazinone derivatives with diverse substitution patterns and biological activities. The core 6-phenyl-3(2H)-pyridazinone framework represents a fundamental structural motif found in numerous related compounds, with the parent structure identified by Chemical Abstracts Service number 2166-31-6 and molecular formula C10H8N2O. This parent compound serves as the foundation for various substituted derivatives, including the aminoethyl-substituted variant under investigation.

Comparative structural analysis within chemical databases identifies several closely related pyridazinone derivatives that share similar substitution patterns. The compound 2-(2-aminoethyl)-6-methylpyridazin-3(2H)-one, registered under Chemical Abstracts Service number 344259-15-0 with molecular formula C7H11N3O, represents a methylated analog where the phenyl group is replaced by a methyl substituent. This structural comparison highlights the impact of aromatic versus aliphatic substitution on molecular properties and potential biological activities.

Compound Name Chemical Abstracts Service Number Molecular Formula Molecular Weight Substitution Pattern
This compound 1609399-79-2 C12H14ClN3O 251.71 Phenyl at position 6, aminoethyl at position 2
6-Phenyl-3(2H)-pyridazinone 2166-31-6 C10H8N2O 172.18 Phenyl at position 6, unsubstituted at position 2
2-(2-aminoethyl)-6-methylpyridazin-3(2H)-one 344259-15-0 C7H11N3O 153.18 Methyl at position 6, aminoethyl at position 2

Database searches reveal additional structurally related compounds with varying side chain modifications and ring substitutions. The compound 4-methyl-2-(3-morpholinopropyl)-6-phenyl-3(2H)-pyridazinone hydrochloride demonstrates extended alkyl chain substitution with morpholine functionality. Similarly, 4-ethyl-2-(2-morpholinoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride exhibits both ring methyl substitution and morpholine-containing side chains. These structural variations illustrate the synthetic accessibility of diverse pyridazinone derivatives through systematic modification of substituent groups.

The prevalence of phenyl-substituted pyridazinone derivatives in structural databases indicates the importance of this substitution pattern in medicinal chemistry applications. Multiple entries feature the 6-phenyl-3(2H)-pyridazinone core with various nitrogen-containing side chains, suggesting systematic structure-activity relationship studies within this chemical class. The consistent appearance of morpholine, pyrrolidine, and simple alkylamine substituents reflects common medicinal chemistry strategies for modulating molecular properties through side chain modifications.

Properties

IUPAC Name

2-(2-aminoethyl)-6-phenylpyridazin-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O.ClH/c13-8-9-15-12(16)7-6-11(14-15)10-4-2-1-3-5-10;/h1-7H,8-9,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJGQIQHTZDJTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride is a compound of interest due to its unique chemical structure, which includes a pyridazinone ring, an aminoethyl side chain, and a phenyl group. This combination suggests potential biological activities that merit investigation. The compound's molecular formula is C13_{13}H16_{16}N4_{4}ClO, with a molecular weight of approximately 253.73 g/mol.

Chemical Structure and Properties

The core structure of this compound is characterized by:

  • Pyridazinone Ring : A nitrogen-containing heterocycle known for its biological activity.
  • Aminoethyl Group : Potentially enhances interaction with biological targets.
  • Phenyl Ring : Contributes to the lipophilicity and overall reactivity of the molecule.

Currently, the exact mechanism of action for this compound remains largely unexplored. However, related pyridazinone derivatives have demonstrated various pharmacological properties, including:

  • Antiplatelet Activity : Some pyridazinones have been shown to inhibit platelet aggregation, suggesting potential cardiovascular benefits.
  • Inotropic Effects : Certain derivatives exhibit positive inotropic effects on cardiac muscle, indicating possible applications in treating heart conditions .

Biological Activities

Research indicates that this compound may possess several biological activities:

  • Anticancer Potential : Preliminary studies suggest interactions with proteins involved in cellular signaling pathways, which could impact cancer cell proliferation.
  • Cardiovascular Effects : Similar compounds have been noted for their efficacy as cardiotonic agents, which may be relevant for this compound as well .
  • Enzyme Interaction : The functional groups in the compound could potentially interact with various enzyme binding sites, although specific enzyme targets remain to be identified.

Comparative Analysis with Similar Compounds

The following table presents structural comparisons between this compound and other related pyridazinone derivatives:

Compound NameCAS NumberStructural Features
2-(3-Aminopropyl)-6-phenyl-3(2H)-pyridazinone87666-29-3Similar pyridazinone core; different side chain
4,5-Dihydro-6-phenyldihydropyridazineNot specifiedRelated heterocyclic structure
6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinoneNot specifiedImportant for development of cardioactive agents

Case Studies and Research Findings

  • Antiplatelet Activity Study :
    • A study involving various pyridazinone derivatives demonstrated significant antiplatelet activity in vitro, suggesting that similar mechanisms may be explored for this compound .
  • Inhibition of Carbonic Anhydrases :
    • Pyridazinones have shown selective inhibition against carbonic anhydrases (hCA I and II), which are crucial in various physiological processes. This highlights the potential for further investigation into enzyme inhibition by the hydrochloride variant .

Scientific Research Applications

Pharmaceutical Research Applications

The compound is primarily utilized as a reference standard in drug development and analytical chemistry. Its structural features, including the pyridazinone ring and aminoethyl side chain, suggest potential therapeutic properties that warrant further investigation.

Drug Development

  • Mechanism of Action : Although specific mechanisms remain largely unexplored, pyridazinone derivatives have been studied for their antiplatelet activity and positive inotropic effects on cardiac muscle. This raises the possibility that 2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride may exhibit similar pharmacological properties.
  • Therapeutic Areas : The compound's interactions with biological targets could lead to applications in treating cardiovascular diseases or other conditions influenced by cellular signaling pathways.

Research indicates that this compound interacts with various biological targets, which is critical for understanding its potential therapeutic effects.

Binding Affinity

Preliminary studies suggest that this compound may bind to proteins involved in cellular signaling. However, comprehensive studies are necessary to elucidate these interactions fully. The functional groups present in the molecule (amine and carbonyl) are likely to interact with enzyme binding sites, indicating potential enzyme inhibition capabilities.

Synthetic Methodologies

The synthesis of this compound involves multiple steps that can vary based on laboratory protocols. Understanding these synthetic routes is essential for researchers aiming to produce this compound for further study.

Synthetic Routes

The synthesis generally includes:

  • Formation of the pyridazinone core.
  • Introduction of the aminoethyl group.
  • Finalization through hydrochloride salt formation.

Detailed protocols can be found in specialized chemical literature, emphasizing the importance of precise conditions and reagents for successful synthesis.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Pyridazinone derivatives differ primarily in substituent type and position, which directly influence their biological activity and physicochemical properties. Key structural analogues include:

Compound Name Substituents (Position) Key Structural Features Reference
6-Phenyl-3(2H)-pyridazinone None (parent structure) Planar pyridazinone core; phenyl at C6
5-Chloro-6-phenyl-2-substituted derivatives Cl at C5; varied substituents at C2 Enhanced electrophilicity due to Cl; improved reactivity
6-Chloro-2-phenyl-3(2H)-pyridazinone Cl at C6; phenyl at C2 Steric effects from C2 phenyl; altered ring conformation
MCI-154 (Cardiotonic agent) 4-(4'-Pyridylaminobenzene) at C6 Dihydropyridazinone; strong antiplatelet activity

Key Observations :

  • The dihedral angle between the phenyl ring and pyridazinone core in 6-phenyl-3(2H)-pyridazinone is 18.0°, whereas chlorinated analogues (e.g., 6-chloro-2-phenyl derivatives) exhibit altered conformations due to steric and electronic effects .

Pharmacological Activity Comparison

Pyridazinones exhibit diverse biological activities depending on substituents:

Compound Class/Example Biological Activity Potency (IC₅₀ or Dose) Reference
2-(2-Aminoethyl)-6-phenyl derivative Hypothesized antiplatelet/anti-inflammatory Not reported in evidence
MCI-154 Antiplatelet aggregation IC₅₀ = 0.36 μM
Compound 97a (MCI-154 analogue) Antiplatelet aggregation IC₅₀ = 0.03 μM (10× more potent)
7e (Diphenylpyridazinone derivative) Analgesic/anti-inflammatory 100 mg/kg (more potent than aspirin)

Key Findings :

  • Aminoethyl and other nitrogen-containing substituents (e.g., piperazinyl groups in Scheme 2 derivatives ) may enhance water solubility and target affinity, critical for oral bioavailability .
  • The anti-inflammatory activity of pyridazinones is structure-dependent; diphenyl derivatives (e.g., compound 7e) show superior efficacy compared to monosubstituted analogues .

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and molecular structure of this compound?

  • Methodological Answer : Employ a combination of reverse-phase HPLC (using a C18 column with UV detection at 254 nm) and melting point determination (201–204°C) to assess purity . For structural confirmation, utilize 1H^1H-NMR to verify proton environments (e.g., aromatic protons at δ 7.2–7.5 ppm and NH/OH signals), IR spectroscopy to confirm carbonyl (C=O) stretching (~1650 cm1^{-1}), and mass spectrometry (MS) for molecular ion peaks corresponding to M+=172.18g/molM^+ = 172.18 \, \text{g/mol}. Cross-validate with computational tools like SMILES strings and InChI descriptors .

Q. How can synthetic routes be optimized to improve yield and scalability?

  • Methodological Answer : Optimize reaction conditions (temperature, solvent polarity, and catalyst loading) using Design of Experiments (DoE) frameworks. For example, adjust the ratio of starting materials (e.g., phenylhydrazine derivatives) and employ microwave-assisted synthesis to reduce reaction time. Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, as demonstrated by ICReDD’s workflow for narrowing experimental parameters . Validate scalability via batch reactor trials with controlled agitation and temperature gradients .

Q. What solvent systems are suitable for solubility studies under physiologically relevant conditions?

  • Methodological Answer : Use PEG 400-water mixtures to simulate physiological osmolarity, as demonstrated in solubility studies of structurally related pyridazinones. Conduct phase-solubility diagrams at 25–37°C and pH 6.5–7.4 (using ammonium acetate buffer) to determine thermodynamic parameters (ΔH, ΔS). Compare results with molecular dynamics simulations to correlate solubility with hydrogen-bonding capacity .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Apply density functional theory (DFT) to calculate electron distribution at the aminoethyl and phenyl moieties, identifying sites for electrophilic/nucleophilic modifications. Combine molecular docking (e.g., targeting platelet aggregation receptors like PTPRA) with quantitative structure-activity relationship (QSAR) models to prioritize derivatives. Validate predictions via parallel synthesis and in vitro antiplatelet assays (e.g., ADP-induced aggregation tests) .

Q. What strategies resolve contradictions between in vitro bioactivity and physicochemical instability?

  • Methodological Answer : When discrepancies arise (e.g., high in vitro activity but poor stability), perform accelerated stability studies (40°C/75% RH) with HPLC monitoring to identify degradation products. Compare degradation pathways (e.g., hydrolysis at the pyridazinone ring) with bioactivity retention using time-resolved assays. Adjust formulation by incorporating stabilizers (e.g., cyclodextrins) or modifying substituents (e.g., halogenation for steric protection) .

Q. Which reactor designs ensure stereochemical integrity during scale-up synthesis?

  • Methodological Answer : Use continuous-flow reactors with immobilized catalysts to control residence time and minimize racemization. For exothermic reactions, implement jacketed reactors with real-time temperature feedback (PID control). Monitor enantiomeric excess via chiral HPLC and correlate with computational fluid dynamics (CFD) simulations to optimize mixing efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-Aminoethyl)-6-phenyl-3(2H)-pyridazinone hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.